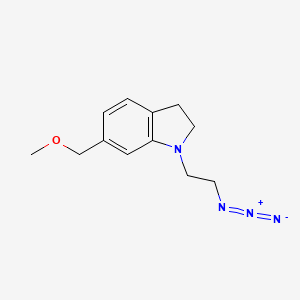
1-(2-Azidoethyl)-6-(methoxymethyl)indoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochromic Properties
Indoline derivatives have been investigated for their photochromic properties. For example, bispyrrolizidine compounds derived from indolo[4,5-e]- and -[7,6-g]indoles exhibit photochromic behavior with varying half-lives. The study used the AM1 method to correlate structural and electronic properties with photochromic characteristics, helping to understand the reasons behind differences in photochromism among these compounds (Samsoniya et al., 2005).
Corrosion Inhibition
Spiropyrimidinethiones, another class of indoline derivatives, have been studied for their corrosion inhibition effect on mild steel in acidic solutions. These inhibitors act as mixed inhibitors and their adsorption on mild steel follows Langmuir's adsorption isotherm. The study included electrochemical methods, surface morphology characterization, and theoretical calculations to understand the mechanism of corrosion inhibition (Yadav et al., 2015).
Antioxidant Activity
The antioxidant activities of various indoline derivatives were evaluated in the context of the oxidation of tetralin. Compounds such as indoline itself and derivatives with methyl or methoxy groups showed strong antioxidant properties in this system. The study applied semiempirical calculations to investigate the hydrogen abstractions by antioxidants, correlating oxidation rates during the induction period with the dissociation energies of the N–H bond (Nishiyama et al., 2002).
Synthesis and Characterization of New Derivatives
Research has also focused on the synthesis and characterization of new indoline derivatives, highlighting their potential in creating novel compounds with unique properties. For instance, the oxidation of 1-amino-2-methylindoline led to the formation of new heterocyclic derivatives, which were characterized by various analytical techniques. The study proposed a reaction mechanism and explored the thermochemical properties of the compounds, contributing to the understanding of indoline chemistry (Peyrot et al., 2001).
Wirkmechanismus
Target of Action
It is known that azidoethyl derivatives are capable of releasing nitric oxide (no) within living organisms .
Mode of Action
The mode of action of 1-(2-Azidoethyl)-6-(methoxymethyl)indoline involves its interaction with its targets, leading to the release of nitric oxide (NO) . The synthesis of these compounds involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives with the azide group .
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-6-(methoxymethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-9-10-2-3-11-4-6-16(12(11)8-10)7-5-14-15-13/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUCIGWFDFLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2CCN=[N+]=[N-])C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-6-(methoxymethyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




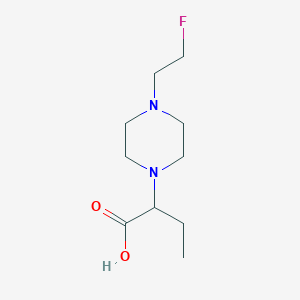

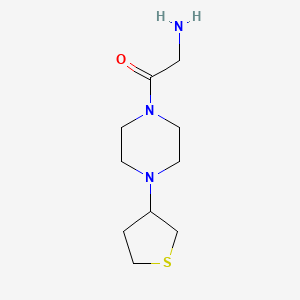
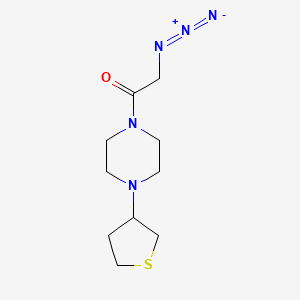
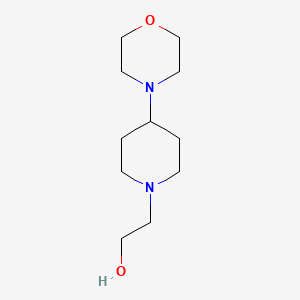
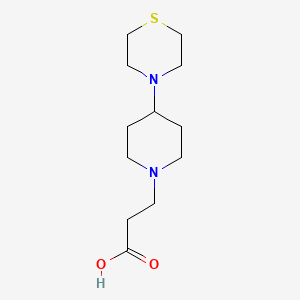
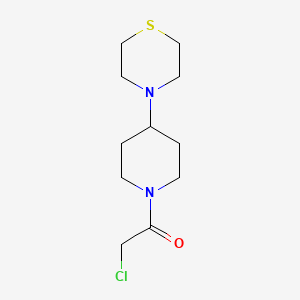
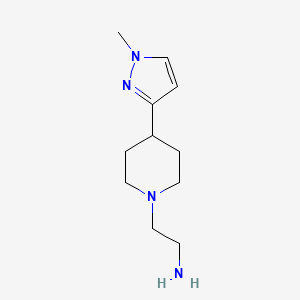
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)
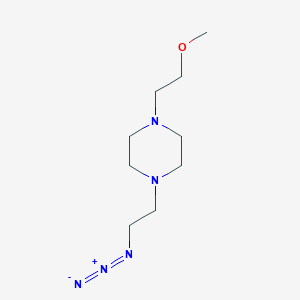
![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)
![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)